

comparative study of demeton-s-methyl neurotoxic effects in different species

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Compound of Interest

Compound Name: Methyl demeton

Cat. No.: B1221346

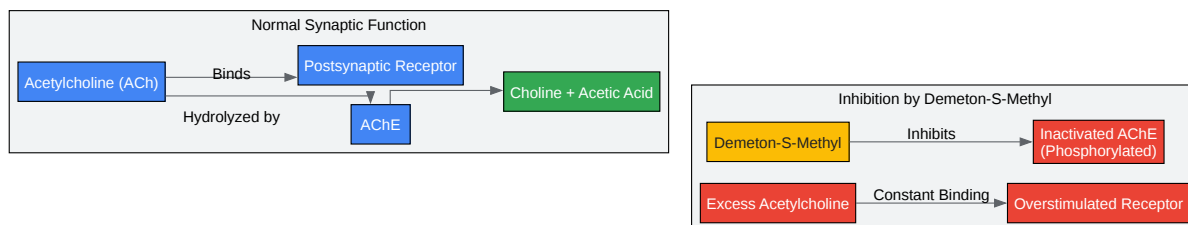
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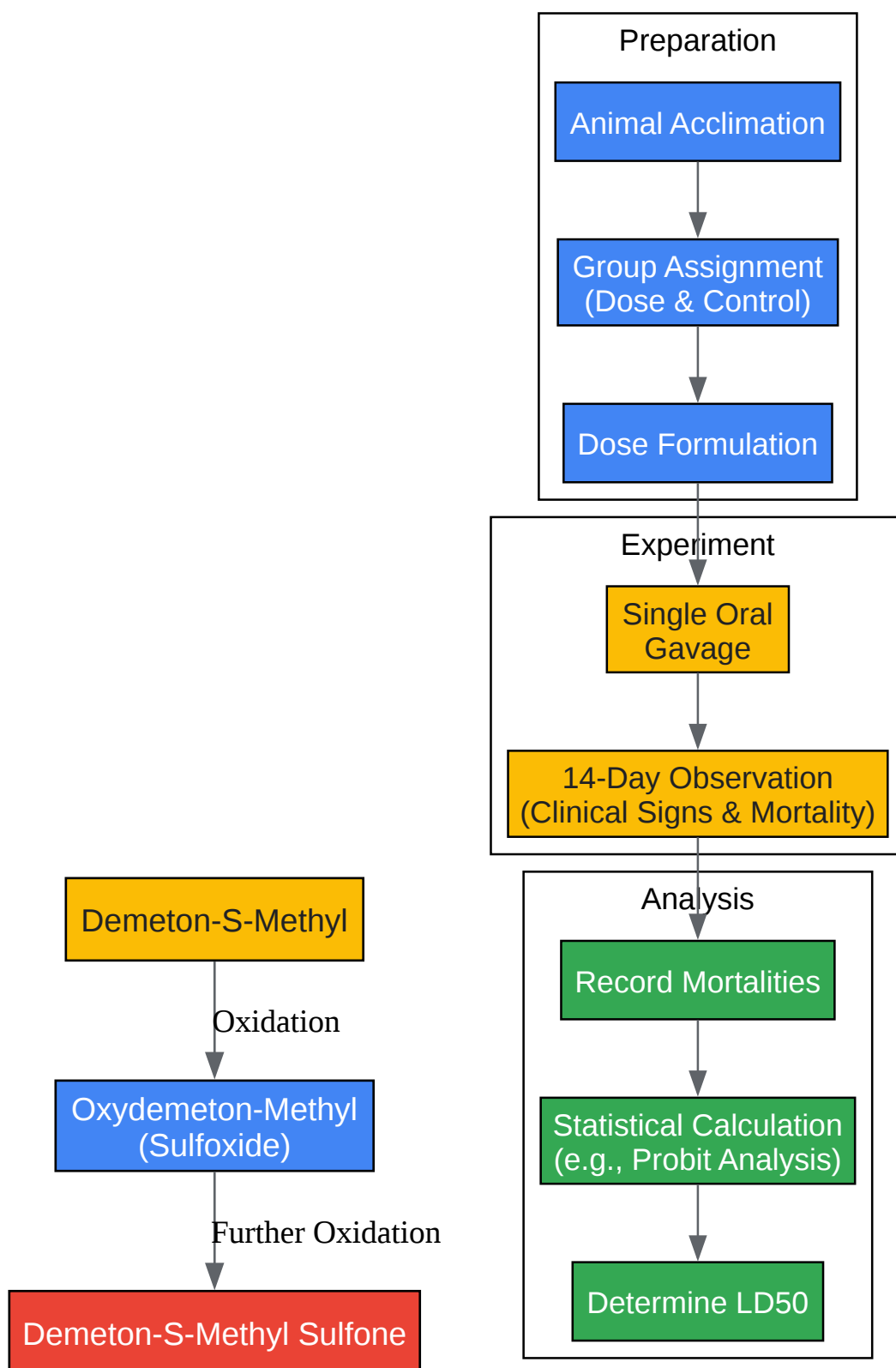
Comparative Neurotoxicity of Demeton-S-Methyl: A Guide for Researchers

Demeton-S-methyl is a systemic and contact organophosphate insecticide and acaricide.^{[1][2]} Its neurotoxicity stems from the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the normal function of the nervous system.^{[1][3][4]} This guide provides a comparative analysis of the neurotoxic effects of demeton-S-methyl across various species, supported by experimental data, to serve as a resource for researchers, scientists, and drug development professionals.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of neurotoxicity for demeton-S-methyl, like other organophosphates, is the inhibition of acetylcholinesterase (AChE).^[3] In a healthy synapse, AChE is responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) into choline and acetic acid, terminating the nerve signal. Demeton-S-methyl phosphorylates the serine hydroxyl group in the active site of AChE, forming a stable, inactive enzyme. This inactivation leads to an accumulation of ACh in the synaptic cleft, causing overstimulation of cholinergic receptors.^[3] This continuous stimulation results in impeded neurotransmission, leading to symptoms such as tremors, lack of coordination, and, in severe cases, respiratory failure and death.^{[1][3]}





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